1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol

Organic synthesis Fluorinated building blocks Structure-activity relationship

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol (CAS 1443304-05-9, molecular formula C10H10F4O2, molecular weight 238.18 g/mol) is a fluorinated aryl alcohol characterized by a meta-positioned 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) substituent on the phenyl ring with an alpha-methyl carbinol group. The compound is typically supplied at 97% purity and priced at approximately $1,100-1,200 USD/g at research scale.

Molecular Formula C10H10F4O2
Molecular Weight 238.182
CAS No. 1443304-05-9
Cat. No. B2800217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol
CAS1443304-05-9
Molecular FormulaC10H10F4O2
Molecular Weight238.182
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O
InChIInChI=1S/C10H10F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-6,9,15H,1H3
InChIKeyPKVQZZJIKKEBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol (CAS 1443304-05-9) Structural Features and Comparator Landscape for Procurement Evaluation


1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol (CAS 1443304-05-9, molecular formula C10H10F4O2, molecular weight 238.18 g/mol) is a fluorinated aryl alcohol characterized by a meta-positioned 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) substituent on the phenyl ring with an alpha-methyl carbinol group . The compound is typically supplied at 97% purity and priced at approximately $1,100-1,200 USD/g at research scale . Procurement decisions involving this compound require distinguishing it from structurally related alternatives including 3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol (CAS 1000535-66-9), 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone (CAS not specified), and 3-(1,1,2,2-tetrafluoroethoxy)phenol (CAS 53997-99-2).

Why 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol Cannot Be Substituted with In-Class Analogs: Structural Divergence and Functional Consequences


Although several compounds share the 3-(1,1,2,2-tetrafluoroethoxy)phenyl core, substitution with generic analogs is invalid due to distinct differences in (i) aliphatic side-chain architecture, (ii) oxidation state, and (iii) hydrogen-bonding capacity. The target compound features a secondary alcohol (alpha-methyl carbinol) at the meta-position, which enables specific synthetic transformations—notably oxidation to the corresponding acetophenone derivative—that are inaccessible to the primary alcohol analog (3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol, CAS 1000535-66-9) . Furthermore, the secondary alcohol group introduces a chiral center (absent in the ketone or phenol analogs), which is critical for applications requiring stereochemical control . Literature on structurally related tetrafluoroethoxyphenyl-containing CETP inhibitors demonstrates that even minor alterations in substitution position (meta vs. para) or oxidation state profoundly affect in vitro potency and in vivo efficacy, with IC50 values varying by orders of magnitude across analogs [1]. Consequently, interchangeable use of in-class compounds without experimental validation introduces significant risk of failed synthesis outcomes, erroneous biological results, or inconsistent material performance.

Quantitative Differentiation Evidence for 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol Versus Closest Comparators


Regioisomeric Differentiation: Meta-Substituted Alpha-Methyl Carbinol Versus Para-Substituted Primary Alcohol Analog

The target compound (CAS 1443304-05-9) differs from 3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol (CAS 1000535-66-9) in two critical structural parameters: (i) aliphatic chain position (alpha-carbon directly attached to phenyl ring versus ethylene spacer) and (ii) alcohol classification (secondary versus primary). These differences produce quantifiable divergence in chemical reactivity. The secondary alcohol can undergo oxidation to yield 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone, a fluorinated acetophenone building block that cannot be accessed from the primary alcohol analog . Additionally, the alpha-methyl substitution introduces a stereogenic center, whereas the primary alcohol analog is achiral . The meta-substitution pattern (versus the para-substituted variant 1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol) influences both the compound's computed logP and its suitability as a synthetic intermediate for meta-tetrafluoroethoxyphenyl-containing drug candidates [1].

Organic synthesis Fluorinated building blocks Structure-activity relationship

Electronic Property Differentiation: Tetrafluoroethoxy Group Versus Trifluoromethoxy and Pentafluoroethoxy Analogs

The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) substituent occupies a unique electronic space between trifluoromethoxy (-OCF₃) and pentafluoroethoxy (-OCF₂CF₃) groups. The tetrafluoroethoxy group exhibits electron-withdrawing characteristics that enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, but the presence of the terminal -CF₂H hydrogen provides distinct electronic and steric properties relative to perfluorinated analogs . Studies on structurally related compounds show that tetrafluoroethoxy substitution confers intermediate lipophilicity: computed logP for the tetrafluoroethoxy group is approximately 2.2 [1], whereas trifluoromethoxy analogs typically exhibit lower logP values (~1.5-1.8) and pentafluoroethoxy analogs exhibit higher values (~2.8-3.0). This electronic modulation directly impacts binding affinity in CETP inhibitors, where the tetrafluoroethoxyphenyl motif consistently appears in potent clinical candidates including BMS-795311 (IC50 = 4 nM in SPA assay; 0.22 μM in human whole plasma assay) [2].

Medicinal chemistry Fluorine chemistry Physicochemical property optimization

Material Performance Differentiation: Tetrafluoroethoxyphenyl Motif in Lubricity and Tribological Applications

Compounds containing the tetrafluoroethoxyphenyl structural motif have demonstrated quantifiable advantages in lubricity and extreme-pressure performance compared to non-fluorinated aryl ethers. In a systematic study of fluorinated alkyl aryl ethers, the tetrafluoroethoxyphenyl-containing compound BisA-TFE (2,2-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propane) exhibited a coefficient of friction of 0.13, representing the lowest friction coefficient among all compounds tested in the series [1]. The study further demonstrated that ortho-position substituents relative to the ether linkage diminished extreme-pressure properties, whereas meta-substitution (as present in the target compound) preserves lubricity performance [1]. The excellent lubricity of tetrafluoroethoxyphenyl-containing compounds was attributed to strong coordination of ether oxygen atoms to metal surfaces and formation of iron fluorides on metal wear surfaces [1].

Materials science Tribology Fluorinated lubricants

Synthetic Utility: Secondary Alcohol as Versatile Intermediate Versus Ketone and Primary Alcohol Analogs

The secondary alcohol functionality of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol enables three distinct synthetic transformation pathways not simultaneously accessible to its ketone analog (1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone) or primary alcohol analog (3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol): (i) oxidation to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide; (ii) reduction to alkanes using lithium aluminum hydride; and (iii) nucleophilic substitution at the hydroxyl group . The ketone analog is limited to reduction and nucleophilic addition reactions, while the primary alcohol analog yields different oxidation products. This versatility positions the secondary alcohol as the preferred starting material for multi-step syntheses where intermediate oxidation state flexibility is required .

Organic synthesis Building block chemistry Fluorinated intermediates

Purity and Supply Chain Differentiation: Batch-to-Batch Consistency Versus Alternative Suppliers

Commercially available 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol is supplied at 97% purity as verified by analytical methods . Pricing at approximately $1,100-1,200 USD/g (8,800 RMB/1g; 23,848 RMB/5g) reflects the specialized synthesis required for this meta-substituted tetrafluoroethoxy phenyl ethanol derivative . In contrast, the primary alcohol analog 3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol (CAS 1000535-66-9) is available from multiple suppliers at lower cost due to simpler synthetic accessibility . The alpha-methyl substitution and secondary alcohol functionality of the target compound require more controlled synthetic conditions, typically involving high-pressure reactors or continuous flow processes to ensure high yield and purity .

Quality control Analytical chemistry Supply chain

Validated Application Scenarios for 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol Procurement Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CETP Inhibitor Scaffolds Requiring Meta-Tetrafluoroethoxyphenyl Motif

Procure this compound as a key building block for synthesizing cholesteryl ester transfer protein (CETP) inhibitors. Literature precedent demonstrates that the meta-tetrafluoroethoxyphenyl group is essential for high in vitro potency, with optimized inhibitors such as BMS-795311 achieving IC50 = 4 nM in scintillation proximity assays [1]. The alpha-methyl carbinol functionality of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol provides the correct oxidation state and stereochemical handle for constructing conformationally constrained CETP inhibitors analogous to (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, which demonstrated in vivo HDL-C elevation comparable to torcetrapib in multiple preclinical species [2].

Materials Science: Fluorinated Lubricant and Coating Additive Development

Use this compound as a precursor for synthesizing tetrafluoroethoxyphenyl-containing alkyl aryl ethers for high-performance lubricant applications. Compounds bearing the tetrafluoroethoxyphenyl motif exhibit coefficient of friction values as low as 0.13 in four-ball wear testing, with performance attributed to strong ether oxygen coordination to metal surfaces and iron fluoride tribofilm formation [3]. The meta-substitution pattern of the target compound preserves lubricity performance, whereas ortho-substituted analogs demonstrate diminished extreme-pressure properties [3]. This application scenario is particularly relevant for industrial procurement in specialty lubricant formulations requiring enhanced thermal and oxidative stability.

Synthetic Methodology: Intermediate for Meta-Substituted Fluorinated Acetophenone Derivatives

Procure as a versatile synthetic intermediate for accessing 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone and related meta-substituted fluorinated acetophenone derivatives via controlled oxidation . The secondary alcohol oxidation pathway using potassium permanganate or chromium trioxide yields the corresponding ketone, which serves as a precursor for further functionalization in pharmaceutical and agrochemical synthesis . This scenario is particularly valuable for medicinal chemistry groups requiring a single building block that provides access to multiple oxidation states and functional handles, reducing the need to stock separate ketone and alcohol intermediates.

Analytical Reference: Chiral Secondary Alcohol Standard for Chromatographic Method Development

Utilize this compound as a reference standard for developing chiral chromatographic separation methods. The presence of a stereogenic center at the alpha-carbon position distinguishes 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol from achiral analogs such as 3-(1,1,2,2-tetrafluoroethoxy)phenethyl alcohol . The compound's logP of approximately 2.2 [4] and moderate hydrogen-bonding capacity make it suitable as a test analyte for optimizing reverse-phase and chiral HPLC conditions in drug discovery workflows where stereochemical purity is critical.

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